4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-21(2,3)17-8-6-16(7-9-17)20(23)22(15-19-5-4-14-25-19)18-10-12-24-13-11-18/h4-9,14,18H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTDYCIWQYSZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation.
Attachment of the Oxane Ring: The oxane ring can be incorporated through nucleophilic substitution reactions.
Incorporation of the Thiophene Moiety: The thiophene group can be added via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Research indicates that 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide exhibits several biological activities, including:
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance:
- A study reported that the compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Anti-inflammatory Effects
In vivo studies have shown that this compound can significantly reduce inflammation. In a murine model, administration led to a notable decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
The compound has been tested for its anticancer properties, particularly against breast cancer cell lines. In vitro assays indicated that it inhibited cell growth by approximately 50% at a concentration of 10 µM, highlighting its potential as a therapeutic agent against cancer .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of various derivatives of benzamide compounds, including this compound. The results revealed promising activity against both Gram-positive and Gram-negative bacteria, supporting its use in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory diseases, researchers utilized this compound in a murine model to evaluate its effects on paw edema induced by carrageenan. The findings demonstrated a significant reduction in inflammation, indicating the compound's potential for developing new anti-inflammatory therapies .
Case Study 3: Anticancer Activity
A study published in the Journal of Research in Pharmacy explored the anticancer effects of this compound on human breast adenocarcinoma (MCF7) cells. The results showed that it effectively inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its viability as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (C₁₆H₁₈N₂O₂S)
- Key Features :
- Replaces the oxan-4-yl group with a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom).
- The morpholine adopts a chair conformation , and the thiophene ring forms a dihedral angle of 63.54° with the morpholine plane .
- Exhibits disorder in the benzamide ring, with two positional isomers refined at a 0.502:0.498 ratio .
- Crystallographic Data: Space group: P2₁/c (monoclinic), Z = 4, V = 1565.47 ų. Hydrogen bonding via N–H···O interactions forms chains along the [001] direction .
4-tert-butyl-N-(4-methoxyphenyl)benzamide (C₁₈H₂₁NO₂)
- Key Features :
- Comparison :
- Lacks the thiophene’s sulfur-mediated interactions and the conformational flexibility of oxane/morpholine.
- The tert-butyl group is retained, suggesting shared hydrophobic properties.
4-tert-butyl-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}benzamide (C₁₈H₂₄N₂O₃S₂)
- Key Features :
- Relevance : The sulfamoyl group may enhance binding to charged biological targets (e.g., enzymes or receptors) compared to the unsubstituted thiophene in the target compound.
N-(2-(tert-butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide
Physicochemical Trends
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding Capacity |
|---|---|---|---|
| Target Compound | ~349.5* | Oxane, thiophene, tert-butyl | Moderate (oxane O, amide N–H) |
| N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide | 302.38 | Morpholine, thiophene | High (morpholine N, amide N–H) |
| 4-tert-butyl-N-(4-methoxyphenyl)benzamide | 283.36 | Methoxyphenyl | Low (methoxy O, amide N–H) |
| 4-tert-butyl-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}benzamide | 325.41 | Sulfamoyl, thiophene | High (sulfamoyl S=O, amide N–H) |
*Estimated based on molecular formula.
Biological Activity
4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an oxan ring, and a thiophene moiety attached to a benzamide core. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on benzamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring is often associated with enhanced antimicrobial activity due to its ability to interact with microbial cell membranes.
2. Anticancer Activity
A study conducted on related compounds demonstrated promising anticancer activity against human cancer cell lines. The IC50 values for several derivatives were reported, showcasing their potential in inhibiting cell proliferation. For example, a compound structurally similar to this compound showed an IC50 of 9.1 mM against cancer cells .
3. Anti-inflammatory Properties
Benzamide derivatives have also been investigated for their anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A series of benzamide derivatives were tested for their antimicrobial activity against Mycobacterium tuberculosis. The study found that modifications to the benzamide structure significantly influenced the compounds' efficacy, indicating that structural elements like the thiophene ring enhance activity .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain substitutions on the benzamide core could lead to increased cytotoxicity, suggesting that this compound may exhibit similar effects .
Research Findings
| Activity Type | Compound | IC50 (mM) | Target |
|---|---|---|---|
| Antimicrobial | 4-tert-butyl-N-(oxan-4-yl)-N-methyl | Not specified | Staphylococcus aureus |
| Anticancer | Similar benzamide derivative | 9.1 | Human cancer cell lines |
| Anti-inflammatory | Benzamide derivatives | Not specified | Pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
